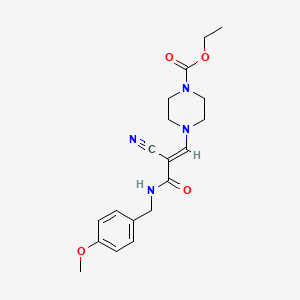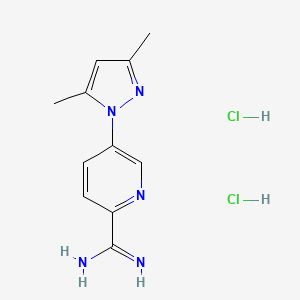
4-(4-Tert-butylphénoxy)-2-phénylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenoxy)-2-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the tert-butylphenoxy and phenyl groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Applications De Recherche Scientifique
4-(4-Tert-butylphenoxy)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . H3R is a histamine receptor that plays a significant role in neurotransmission, and MAO B is an enzyme involved in the breakdown of dopamine in the brain .
Mode of Action
This compound acts as an antagonist for the H3R and an inhibitor for MAO B . By blocking H3R, it can increase the release of histamine, a neurotransmitter involved in wakefulness, appetite control, and learning. By inhibiting MAO B, it prevents the breakdown of dopamine, thereby increasing its availability .
Biochemical Pathways
The antagonism of H3R and inhibition of MAO B can have positive effects on dopamine regulation . This dual action could potentially enhance dopaminergic neurotransmission, which is often impaired in conditions like Parkinson’s disease .
Result of Action
The combined effect of H3R antagonism and MAO B inhibition by 4-(4-Tert-butylphenoxy)-2-phenylquinazoline could lead to enhanced dopaminergic neurotransmission . This could potentially result in improved motor control and other symptoms in conditions like Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenol and 2-phenylquinazoline.
Reaction Conditions: The reaction between 4-tert-butylphenol and 2-phenylquinazoline is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the phenol and quinazoline derivatives.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butylphenoxy)-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Tert-butylphenoxy)acetic acid
- 4-(4-Tert-butylphenoxy)butanoic acid
- 4-(4-Tert-butylphenoxy)acetyl chloride
Uniqueness
4-(4-Tert-butylphenoxy)-2-phenylquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the tert-butylphenoxy and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(4-tert-butylphenoxy)-2-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWFPUHMFADHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)




![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

![1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B2354921.png)

